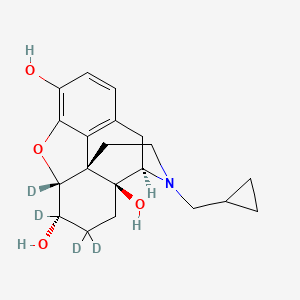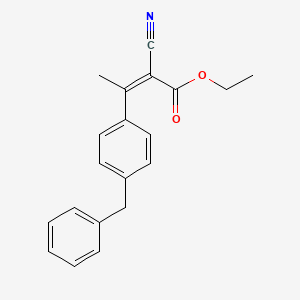
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of cyanoesters This compound is characterized by the presence of a benzylphenyl group, a cyano group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-benzylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by the addition of a cyano group to the resulting intermediate. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various ester or amide derivatives.
科学的研究の応用
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.
Methyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(Z)-Ethyl 3-(4-Phenyl)-2-cyanobut-2-enoate: Similar structure but without the benzyl group.
Uniqueness
(Z)-Ethyl 3-(4-Benzylphenyl)-2-cyanobut-2-enoate is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological interactions. The presence of the benzyl group also adds to its distinctiveness, potentially enhancing its binding affinity to certain molecular targets.
特性
分子式 |
C20H19NO2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
ethyl (Z)-3-(4-benzylphenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-3-23-20(22)19(14-21)15(2)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3/b19-15- |
InChIキー |
XONWPBOYFVZCEH-CYVLTUHYSA-N |
異性体SMILES |
CCOC(=O)/C(=C(/C)\C1=CC=C(C=C1)CC2=CC=CC=C2)/C#N |
正規SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)CC2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
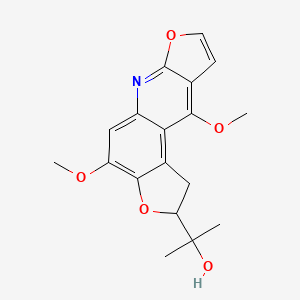
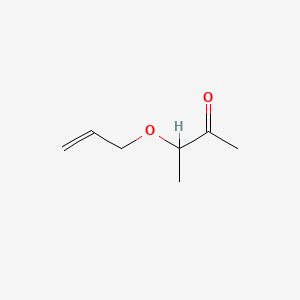
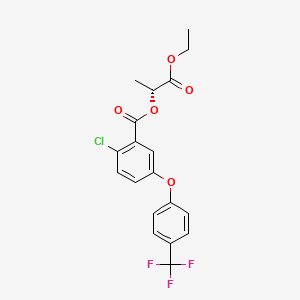
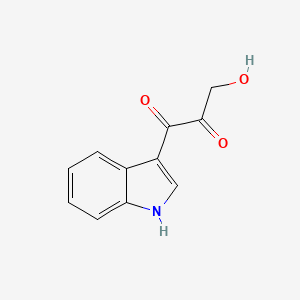
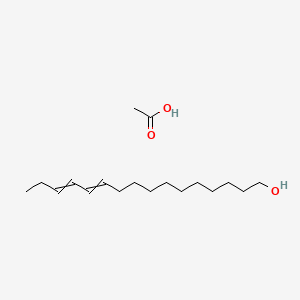
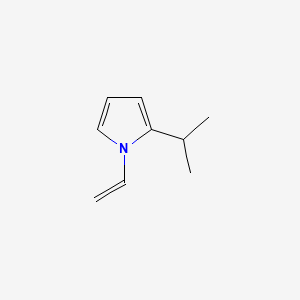
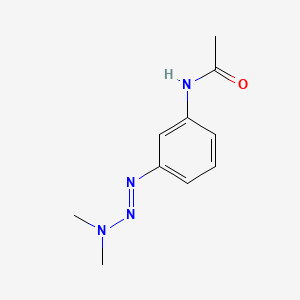


![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)
